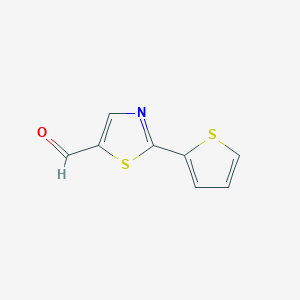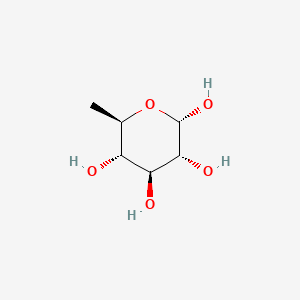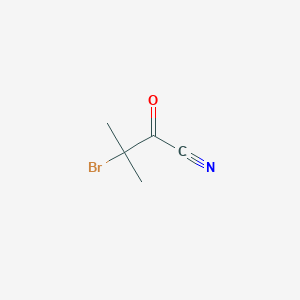
(3-Fluorophenyl)(phenyl)methanamine
説明
“(3-Fluorophenyl)(phenyl)methanamine” is a chemical compound with the CAS Number: 55095-25-5 . It has a molecular weight of 201.24 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H12FN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 . This indicates that the compound has a molecular formula of C13H12FN .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .科学的研究の応用
Biological Hydrogen Methanation
Biological hydrogen methanation represents an innovative approach in the field of energy conversion, particularly in transforming electrical energy into natural gas. This process, involving electrolysis followed by the Sabatier-reaction, showcases the potential of bioengineering and chemical synthesis in enhancing renewable energy technologies. The research in this area focuses on overcoming the limitations of the fermentation process and optimizing environmental conditions for bacterial biomass, potentially relevant for compounds like (3-Fluorophenyl)(phenyl)methanamine in catalytic or synthetic applications (Lecker et al., 2017).
Neurochemistry and Neurotoxicity
Investigations into the neurochemistry and neurotoxicity of psychoactive substances have profound implications for understanding the interaction between chemical compounds and the nervous system. Although primarily focused on MDMA, these studies contribute to a broader understanding of how structurally related compounds, including this compound, might interact with neural receptors and influence neurotransmitter systems (McKenna & Peroutka, 1990).
Toxicity of Organic Fluorophores
The toxicity of organic fluorophores used in molecular imaging is a critical area of research, especially for compounds used in cancer diagnosis and treatment. While not directly related, the study on the toxicity of fluorophores like Alexa Fluor and Cy dyes highlights the importance of understanding the toxicological profiles of related fluorinated compounds, including those like this compound, when considering their application in biomedical imaging and diagnostics (Alford et al., 2009).
Synthesis and Evaluation of Ligands for D2-like Receptors
Research into arylcycloalkylamines and their role as pharmacophoric groups in antipsychotic agents underlines the significance of structural modification in enhancing the binding affinity and selectivity of compounds targeting D2-like receptors. This area could inform the development of novel therapeutic agents based on the structure of this compound, emphasizing the compound's potential application in neuropharmacology (Sikazwe et al., 2009).
Anticancer Potentials of Cinnamic Acid Derivatives
The exploration of cinnamic acid derivatives for their anticancer properties opens a window into the therapeutic potential of structurally related compounds. By understanding the chemical reactivity and biological activity of these derivatives, researchers can potentially develop novel anticancer agents based on similar structures, such as this compound (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its targets and mode of action.
特性
IUPAC Name |
(3-fluorophenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZRUHXQDYRPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294220 | |
| Record name | 3-Fluoro-α-phenylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55095-25-5 | |
| Record name | 3-Fluoro-α-phenylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55095-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-phenylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3271489.png)
![9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B3271500.png)


![2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B3271531.png)

![(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3271538.png)


![2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene](/img/structure/B3271549.png)




